(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Overview
Description
(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative with two carboxylic acid groups attached to the cyclopropane ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their function .
Mode of Action
This could result in alterations in cellular processes, potentially influencing cell function .
Biochemical Pathways
Compounds with similar structures have been found to influence various metabolic pathways .
Pharmacokinetics
A study on a structurally similar compound, ly544344, provides some insights into potential pharmacokinetic behavior .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The resulting cyclopropane derivative can then be further functionalized to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1S,2S)-cyclopropane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-cyclopropane-1,2-dicarboxylic acid: The enantiomer of (1S,2S)-cyclopropane-1,2-dicarboxylic acid, with similar chemical properties but different biological activities.
Cyclopropane-1,1-dicarboxylic acid: A related compound with two carboxylic acid groups attached to the same carbon atom in the cyclopropane ring.
Cyclopropane-1,2-diamine: A compound with two amino groups attached to the cyclopropane ring, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of two carboxylic acid groups, which confer specific reactivity and potential for asymmetric synthesis. Its ability to act as a chiral auxiliary and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-HRFVKAFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426118 | |
Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14590-54-6 | |
Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using (−)-dimenthyl succinate as a starting material in the synthesis of (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid?
A1: The research highlights a synthetic route to obtain enantiomerically pure (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid. Utilizing (−)-dimenthyl succinate as the starting material is crucial for achieving stereoselectivity in the final product. The chirality of the dimenthyl group in (−)-dimenthyl succinate directs the subsequent cyclization reaction with 1,ω-dihalides, ultimately leading to the formation of the desired (1S,2S) stereoisomer of cyclopropane-1,2-dicarboxylic acid [].
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